
イサラジピン-d3
概要
説明
Isradipine-d3 is a deuterated form of isradipine, a dihydropyridine calcium channel blocker. It is primarily used in scientific research to study the pharmacokinetics and metabolism of isradipine. The deuterium atoms in Isradipine-d3 replace the hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties .
科学的研究の応用
Parkinson's Disease Research
Isradipine has been investigated for its neuroprotective effects in Parkinson's disease (PD). A notable randomized trial involving 336 participants aimed to determine whether isradipine could slow the progression of early-stage PD. Participants received either 5 mg of isradipine or a placebo twice daily over 36 months. The results indicated that isradipine did not significantly slow disease progression compared to placebo, although it was well-tolerated with minimal side effects such as dizziness and edema .
Table 1: Summary of Parkinson's Disease Study Outcomes
Parameter | Isradipine Group | Placebo Group | Outcome |
---|---|---|---|
Number of Participants | 168 | 168 | |
Duration | 36 months | 36 months | |
Primary Outcome | Disease progression rate | Disease progression rate | No significant difference observed |
Common Side Effects | Dizziness, Edema | Dizziness, Edema | Less than 5% occurrence |
Mechanistic Insights
Research has shown that isradipine selectively reduces the firing activity of dopamine neurons in the substantia nigra, which may have implications for treating PD . This suggests that isradipine could modulate neuronal activity in vulnerable populations affected by this disease.
Systematic Review Findings
A systematic review evaluated the potential of isradipine in treating substance use disorders (SUDs). The review included 16 studies with a total of 252 participants and highlighted several key findings:
- Cerebral Blood Flow: Isradipine improved cerebral blood flow in individuals experiencing cocaine-induced hypoperfusion.
- Hemodynamic Effects: It reduced blood pressure elevation following stimulant use.
- Subjective and Cognitive Effects: No significant effects were observed on craving or cognitive performance .
Table 2: Summary of Addiction Treatment Studies
Study Aspect | Findings |
---|---|
Number of Studies | 16 |
Total Participants | 252 |
Key Outcomes | Improved cerebral blood flow |
Subjective Reporting | No significant changes noted |
Cognitive Performance | No significant changes noted |
Preclinical Evidence
Preclinical studies have demonstrated that isradipine can suppress self-administration behaviors in animal models for drugs like cocaine and morphine. This suggests a potential role for isradipine as an adjunct therapy in addiction treatment protocols .
Novel Administration Techniques
Recent studies have explored non-invasive methods for administering isradipine in animal models, utilizing flavored yogurt as a vehicle to achieve predictable plasma concentrations without the stress associated with traditional injection methods . This approach allows for repeated dosing over several days while minimizing discomfort.
Table 3: Pharmacokinetic Parameters from Novel Administration Techniques
Administration Method | Peak Plasma Concentration Achieved |
---|---|
Flavored Yogurt | Consistent across multiple doses |
Traditional Injection | Variable due to handling stress |
作用機序
Target of Action
Isradipine-d3, a dihydropyridine calcium channel blocker, primarily targets the L-type calcium channels located on cardiac and arterial smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction .
Mode of Action
Isradipine-d3 binds to the L-type calcium channels with high affinity and specificity, inhibiting the influx of calcium ions into the cardiac and arterial smooth muscle cells . This inhibition results in a decrease in arterial smooth muscle contractility and subsequent vasoconstriction . Calcium ions entering the cell through these channels bind to calmodulin, which then binds to and activates myosin light chain kinase (MLCK). Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction .
Biochemical Pathways
The inhibition of calcium influx by Isradipine-d3 affects the calcium-induced calcium release from the sarcoplasmic reticulum through ryanodine receptors, leading to a decrease in the contractile activity of arterial smooth muscle cells and resulting in vasodilation . This mechanism is part of the larger biochemical pathway involving calcium signaling and muscle contraction.
Pharmacokinetics
Isradipine-d3 exhibits a bioavailability of 15-24% due to its extensive first-pass metabolism in the liver via the cytochrome P450 isoenzyme CYP3A4 . It has a distribution volume of 3 L/kg and is 95% protein-bound . The elimination half-life of Isradipine-d3 is approximately 8 hours, and it is excreted in urine (60-65% as metabolites) and feces (25-30%) .
Result of Action
The primary molecular effect of Isradipine-d3 is the inhibition of calcium influx into cardiac and arterial smooth muscle cells, leading to decreased contractility and vasoconstriction . This results in vasodilation, which reduces blood pressure and systemic vascular resistance, thereby increasing cardiac output and stroke volume .
Action Environment
Environmental factors such as diet and drug interactions can influence the action, efficacy, and stability of Isradipine-d3. For instance, certain drugs known to interact with Isradipine-d3 can alter its pharmacokinetic properties, potentially affecting its efficacy . Additionally, factors like patient age and liver function can also influence the drug’s metabolism and clearance .
生化学分析
Biochemical Properties
Isradipine-d3, like its parent compound Isradipine, binds to calcium channels with high affinity and specificity and inhibits calcium flux into cardiac and arterial smooth muscle cells . It exhibits greater selectivity towards arterial smooth muscle cells owing to alternative splicing of the alpha-1 subunit of the channel and increased prevalence of inactive channels in smooth muscle cells .
Cellular Effects
Isradipine-d3 decreases arterial smooth muscle contractility and subsequent vasoconstriction by inhibiting the influx of calcium ions through L-type calcium channels . This results in vasodilation and an overall decrease in blood pressure . It also has been shown to have neuroprotective effects in animal models of Parkinson’s disease .
Molecular Mechanism
The molecular mechanism of action of Isradipine-d3 involves the inhibition of the influx of calcium ions through L-type calcium channels . Calcium ions entering the cell through these channels bind to calmodulin. Calcium-bound calmodulin then binds to and activates myosin light chain kinase (MLCK). Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Isradipine-d3 are limited, Isradipine has been shown to have a terminal half-life of 8 hours . This suggests that the effects of Isradipine-d3 may also persist for several hours after administration.
Dosage Effects in Animal Models
In animal models, Isradipine has demonstrated concentration-dependent neuroprotective effects . The specific dosage effects of Isradipine-d3 in animal models have not been extensively studied.
Metabolic Pathways
Isradipine undergoes extensive first-pass metabolism, primarily via the cytochrome P450 isoenzyme CYP3A4 . The major metabolic pathways include oxidation and ester cleavage . It is expected that Isradipine-d3 would follow similar metabolic pathways.
Transport and Distribution
While specific studies on the transport and distribution of Isradipine-d3 are limited, research on Isradipine has shown that it can be effectively delivered transdermally . This suggests that Isradipine-d3 may also be capable of being transported and distributed effectively through similar methods.
Subcellular Localization
As a calcium channel blocker, it is likely to be localized at the cell membrane where it can interact with L-type calcium channels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isradipine-d3 involves the incorporation of deuterium atoms into the isradipine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of Isradipine-d3 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
化学反応の分析
Types of Reactions
Isradipine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert it back to its dihydropyridine form.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of Isradipine-d3 can produce oxidized derivatives, while reduction can regenerate the dihydropyridine form .
類似化合物との比較
Isradipine-d3 is compared with other dihydropyridine calcium channel blockers such as:
- Amlodipine
- Nifedipine
- Felodipine
- Nimodipine
Uniqueness
Isradipine-d3 is unique due to its deuterium atoms, which make it particularly useful in pharmacokinetic and metabolic studies. Unlike its non-deuterated counterparts, Isradipine-d3 allows for precise tracing in biological systems without altering the compound’s pharmacological properties .
Similar Compounds
- Amlodipine : Used for treating hypertension and angina.
- Nifedipine : Used for vasospastic angina and chronic unstable angina.
- Felodipine : Used for hypertension and angina.
- Nimodipine : Primarily used for cerebral vasospasm .
Isradipine-d3 stands out due to its application in detailed pharmacokinetic and metabolic studies, providing valuable insights into the behavior of isradipine in biological systems.
生物活性
Isradipine-d3 is a deuterated form of isradipine, a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension. This compound has garnered attention not only for its cardiovascular effects but also for its potential neuroprotective properties, particularly in relation to neurodegenerative diseases such as Parkinson's disease (PD). This article delves into the biological activity of Isradipine-d3, summarizing key research findings, mechanisms of action, and clinical implications.
Isradipine acts predominantly as an inhibitor of L-type calcium channels, which are crucial for muscle contraction in arterial smooth muscle. By binding to these channels in their inactive conformation, isradipine effectively reduces calcium influx, leading to vasodilation and decreased blood pressure. Additionally, the compound exhibits selectivity for arterial smooth muscle over cardiac tissue, minimizing adverse cardiac effects at therapeutic doses .
Key Pharmacological Properties
- Absorption : 90%-95% absorbed with a bioavailability of about 15%-24% due to extensive first-pass metabolism.
- Protein Binding : Approximately 95% bound to plasma proteins.
- Metabolism : Completely metabolized in the liver; no unchanged drug detected in urine .
Neuroprotective Effects
Research indicates that Isradipine may offer neuroprotective benefits, particularly in the context of PD. A significant study demonstrated that systemic administration of Isradipine reduced cytosolic calcium oscillations in dopaminergic neurons and lowered mitochondrial oxidant stress, which are critical factors in neuronal health and survival .
Case Study: Isradipine in Parkinson’s Disease
A notable clinical trial aimed to evaluate the efficacy of Isradipine in slowing the progression of early-stage PD. Despite earlier animal studies suggesting potential neuroprotection, the trial results indicated no significant difference in disease progression compared to placebo over 36 months. Participants receiving Isradipine experienced side effects such as dizziness and edema; however, these were reported in less than 5% of cases .
Research Findings
The following table summarizes key findings from recent studies on Isradipine-d3's biological activity:
Implications for Future Research
While initial studies indicated that Isradipine could be beneficial for neuroprotection, subsequent clinical trials have not substantiated these claims. The discrepancy between animal models and human trials highlights the complexity of translating preclinical findings into effective therapies. Future research should focus on:
- Long-term effects : Investigating chronic exposure outcomes beyond initial treatment phases.
- Mechanistic studies : Further elucidating the pathways through which Isradipine exerts its neuroprotective effects.
- Combination therapies : Exploring the potential synergistic effects when used alongside other neuroprotective agents.
特性
IUPAC Name |
3-O-propan-2-yl 5-O-(trideuteriomethyl) 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i5D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJIYCCIJYRONP-VPYROQPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662045 | |
Record name | (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189959-59-8 | |
Record name | (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。